Ac-DL-Abu-OH
Overview
Description
It is a synthetic compound with the molecular formula C6H11NO3 and a molecular weight of 145.16 g/mol . This compound is used in various biochemical and pharmaceutical applications due to its unique properties.
Mechanism of Action
Target of Action
The primary target of 2-(Acetylamino)butanoic acid, also known as Acetylamino-Acetic Acid, is Glycine oxidase . This enzyme is found in organisms such as Bacillus subtilis . Glycine oxidase plays a crucial role in the metabolism of amino acids, particularly glycine, which is one of the simplest and most important amino acids in the human body.
Mode of Action
It is known to interact with its target, glycine oxidase, and potentially influence its activity . The compound may catalyze the FAD-dependent oxidative deamination of various amines and D-amino acids to yield the corresponding alpha-keto acids, ammonia/amine, and hydrogen peroxide .
Biochemical Pathways
The biochemical pathways affected by 2-(Acetylamino)butanoic acid are likely related to the metabolism of amino acids, given its interaction with Glycine oxidase . It may influence the conversion of glycine into other metabolites, affecting various downstream effects.
Pharmacokinetics
It’s worth noting that the compound’s polar ionic nature may present challenges for absorption and bioavailability .
Result of Action
Given its potential role in influencing the activity of Glycine oxidase, it may impact the metabolism of glycine and other amino acids, potentially affecting cellular processes that rely on these metabolites .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetylamino)butanoic acid. For instance, the compound’s stability may be affected by the presence of water, as boronic acids and their esters, which are structurally similar to 2-(Acetylamino)butanoic acid, are known to be only marginally stable in water . Furthermore, the compound’s efficacy may be influenced by factors such as pH and the presence of other substances that can interact with it .
Biochemical Analysis
Biochemical Properties
It is known that 2-(Acetylamino)butanoic acid can participate in various biochemical reactions due to its acetylamino group The acetylamino group can interact with enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
It is hypothesized that 2-(Acetylamino)butanoic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . These effects are speculative and require further experimental validation.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These mechanisms are speculative and require further experimental validation.
Dosage Effects in Animal Models
The effects of 2-(Acetylamino)butanoic acid at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-Abu-OH typically involves the acetylation of DL-2-amino-n-butyric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process involves the use of acetic anhydride as the acetylating agent and a suitable base to neutralize the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. High-performance liquid chromatography (HPLC) is often used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ac-DL-Abu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Ac-DL-Abu-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in studies related to protein structure and function.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various biochemical reagents and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-DL-2-amino-n-butyric acid
- 2-(Acetylamino)butanoic acid
- H-Gly-DL-Abu-OH
Uniqueness
Ac-DL-Abu-OH is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher stability and reactivity, making it suitable for various applications in research and industry .
Properties
IUPAC Name |
2-acetamidobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(6(9)10)7-4(2)8/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZUKROCHDMDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992835 | |
Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7211-57-6, 34271-27-7, 7682-14-6 | |
Record name | 2-(Acetylamino)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7211-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC203440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC205007 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(1-Hydroxyethylidene)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-2-Acetamido-butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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